Bicyclo[4.2.0]octa-1,3,5-triene, 2,5-dibromo-
Overview
Description
Bicyclo[4.2.0]octa-1,3,5-triene, 2,5-dibromo- is a chemical compound characterized by its unique bicyclic structure. This compound is a derivative of bicyclo[4.2.0]octa-1,3,5-triene, where two bromine atoms are substituted at the 2 and 5 positions. The presence of these bromine atoms significantly influences the chemical properties and reactivity of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[4.2.0]octa-1,3,5-triene, 2,5-dibromo- typically involves the bromination of bicyclo[4.2.0]octa-1,3,5-triene. This can be achieved through the reaction of bicyclo[4.2.0]octa-1,3,5-triene with bromine in an inert solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out at room temperature, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of bicyclo[4.2.0]octa-1,3,5-triene, 2,5-dibromo- may involve continuous flow reactors to ensure efficient and consistent bromination. The use of automated systems allows for precise control of reaction conditions, leading to high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[4.2.0]octa-1,3,5-triene, 2,5-dibromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The compound can be reduced to form bicyclo[4.2.0]octa-1,3,5-triene by using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the compound can lead to the formation of dibromo derivatives with additional functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium hydroxide, ammonia, or thiols in polar solvents like ethanol or water.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Substitution: Formation of hydroxyl, amino, or thiol derivatives.
Reduction: Formation of bicyclo[4.2.0]octa-1,3,5-triene.
Oxidation: Formation of dibromo derivatives with additional functional groups.
Scientific Research Applications
Bicyclo[4.2.0]octa-1,3,5-triene, 2,5-dibromo- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of bicyclo[4.2.0]octa-1,3,5-triene, 2,5-dibromo- involves its interaction with various molecular targets. The bromine atoms can participate in electrophilic aromatic substitution reactions, making the compound reactive towards nucleophiles. The bicyclic structure provides rigidity and stability, influencing its binding affinity and specificity towards biological targets.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.2.0]octa-1,3,5-triene: The parent compound without bromine substitution.
Bicyclo[4.2.0]octa-1,3,5-triene, 2-bromo-: A mono-brominated derivative.
Bicyclo[4.2.0]octa-1,3,5-triene, 2,3-dibromo-: A dibrominated derivative with bromine atoms at different positions.
Uniqueness
Bicyclo[4.2.0]octa-1,3,5-triene, 2,5-dibromo- is unique due to the specific positioning of the bromine atoms, which affects its reactivity and interaction with other molecules. This compound’s distinct structure and properties make it valuable for various applications in research and industry.
Properties
IUPAC Name |
2,5-dibromobicyclo[4.2.0]octa-1,3,5-triene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2/c9-7-3-4-8(10)6-2-1-5(6)7/h3-4H,1-2H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQHUBDRCPFXCEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C21)Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40464122 | |
Record name | Bicyclo[4.2.0]octa-1,3,5-triene, 2,5-dibromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40464122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.94 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145708-71-0 | |
Record name | Bicyclo[4.2.0]octa-1,3,5-triene, 2,5-dibromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40464122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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